molecular formula C8H17N3O B1372627 4-amino-N-ethylpiperidine-1-carboxamide CAS No. 675112-80-8

4-amino-N-ethylpiperidine-1-carboxamide

Cat. No.: B1372627
CAS No.: 675112-80-8
M. Wt: 171.24 g/mol
InChI Key: XBQGGUMDRALSIE-UHFFFAOYSA-N
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Description

4-amino-N-ethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylamine. One common method is the reaction of 4-piperidone with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-ethylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methylpiperidine-1-carboxamide
  • 4-amino-N-propylpiperidine-1-carboxamide
  • 4-amino-N-butylpiperidine-1-carboxamide

Uniqueness

4-amino-N-ethylpiperidine-1-carboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-amino-N-ethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-3-7(9)4-6-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQGGUMDRALSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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